molecular formula C5H7N3 B13645402 2-[Cyano(ethyl)amino]acetonitrile

2-[Cyano(ethyl)amino]acetonitrile

Cat. No.: B13645402
M. Wt: 109.13 g/mol
InChI Key: VXGHJRUBHPFQTP-UHFFFAOYSA-N
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Description

2-[Cyano(ethyl)amino]acetonitrile is a nitrile derivative featuring a cyano group and an ethyl-substituted amino moiety. This compound’s reactivity and applications are influenced by its dual nitrile and amino functionalities, which are common in agrochemical and pharmaceutical intermediates .

Properties

Molecular Formula

C5H7N3

Molecular Weight

109.13 g/mol

IUPAC Name

cyanomethyl(ethyl)cyanamide

InChI

InChI=1S/C5H7N3/c1-2-8(5-7)4-3-6/h2,4H2,1H3

InChI Key

VXGHJRUBHPFQTP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyano(ethyl)amino]acetonitrile typically involves the reaction of ethyl cyanoacetate with various amines. One common method is the direct treatment of ethyl cyanoacetate with an amine at elevated temperatures, often in the presence of a catalyst such as triethylamine. This reaction can be carried out without a solvent or in a solvent such as ethanol .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These can include continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

2-[Cyano(ethyl)amino]acetonitrile can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

    Condensation Reactions: Common reagents include aldehydes, ketones, and catalysts such as triethylamine. These reactions are typically carried out at elevated temperatures.

    Substitution Reactions: Electrophiles such as alkyl halides are commonly used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions are often heterocyclic compounds, which are of significant interest in medicinal chemistry due to their potential biological activity .

Mechanism of Action

The mechanism by which 2-[Cyano(ethyl)amino]acetonitrile exerts its effects is largely dependent on the specific reactions it undergoes. In general, the cyano group can act as an electrophile, while the amino group can act as a nucleophile. This bifunctional nature allows the compound to participate in a variety of reactions, leading to the formation of diverse products. The specific molecular targets and pathways involved will depend on the nature of the derivatives formed from the compound .

Comparison with Similar Compounds

Table 1: Structural Comparison of 2-[Cyano(ethyl)amino]acetonitrile and Analogues

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Key Structural Features
This compound Likely C₅H₇N₃ Cyano, ethylamino ~121.13 (estimated) Ethyl-substituted amino group
2,2-Dimethyl-5-[(2-nitroanilin)amino]acetonitrile C₁₀H₁₂N₄O₂ Cyano, nitroaniline, dimethylamino 220.23 Aromatic nitro group; steric hindrance
(Z)-Ethyl 2-cyano-3-(1H-imino)acetonitrile C₉H₉N₃O₂ Cyano, imino, ethyl ester 191.19 Conjugated imino-ester system
2-(Methyleneamino)acetonitrile C₃H₄N₂ Cyano, methyleneamino 68.08 Planar methyleneamino group
2-[bis(cyanomethyl)amino]acetonitrile C₅H₅N₅ Cyano, bis(cyanomethyl)amino 159.14 Multiple cyano groups; high polarity

Key Observations :

  • Aromatic vs. Aliphatic: Compounds like 2,2-Dimethyl-5-[(2-nitroanilin)amino]acetonitrile exhibit aromatic nitro groups, which confer redox activity and UV-vis absorption properties absent in aliphatic derivatives .
  • Polarity: Bis(cyanomethyl) derivatives (e.g., 2-[bis(cyanomethyl)amino]acetonitrile) have higher polarity due to multiple nitrile groups, influencing solubility in polar solvents .

Physical and Toxicological Properties

Table 2: Property Comparison

Compound Name Melting Point (°C) Solubility Toxicity Profile
This compound Not reported Likely polar solvents Limited data; analogous nitriles show moderate toxicity
Acetonitrile (reference) −45 Miscible in water IDLH*: 500 ppm; metabolizes to cyanide
2-Cyano-N-[(methylamino)carbonyl]acetamide Not reported Hydrophilic Toxicological properties not fully studied

Notes:

  • Acetonitrile’s toxicity is well-documented (IDLH: 500 ppm), but derivatives like this compound lack comprehensive data.
  • Aromatic nitro derivatives (e.g., 2-nitroanilin compounds) may exhibit higher toxicity due to nitro group reduction metabolites .

Crystallographic and Computational Insights

  • Software Tools : Structures of analogues were resolved using SHELX (e.g., SHELXL for refinement) and visualized via ORTEP-3, highlighting bond lengths (C–C: 1.47–1.53 Å) and hydrogen-bonding networks (D–H⋯A distances: 2.40–2.53 Å) .
  • Intermolecular Interactions: The nitroaniline derivative forms chains via N—H⋯N and C—H⋯O bonds, while imino-ester analogues exhibit intramolecular stabilization, affecting crystallization behavior .

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